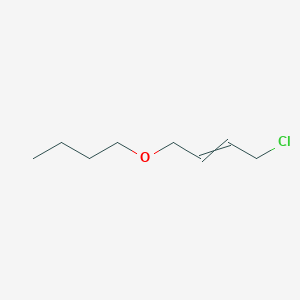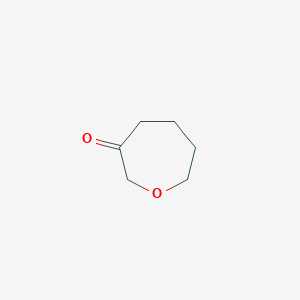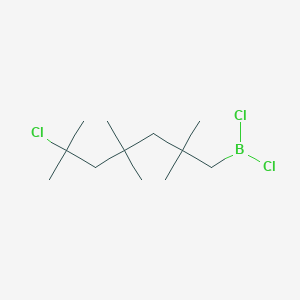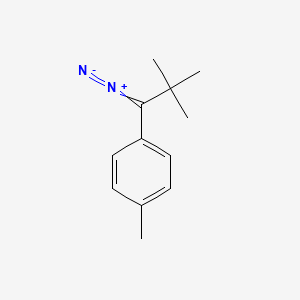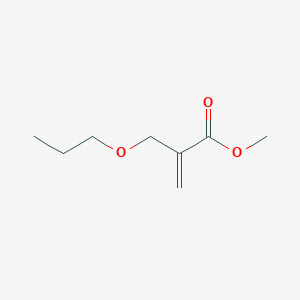
Methyl 2-(propoxymethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(propoxymethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound is characterized by its unique structure, which includes a propoxymethyl group attached to the acrylate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: This compound is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating advanced medical devices and implants.
Mécanisme D'action
The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(methoxymethyl)prop-2-enoate
- Methyl 2-methylpropenoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-(propoxymethyl)prop-2-enoate is unique due to its propoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers improved performance in applications requiring high chemical resistance and adhesive strength .
Propriétés
Numéro CAS |
138298-94-9 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 2-(propoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 |
Clé InChI |
OVZWLGCWEYISAY-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


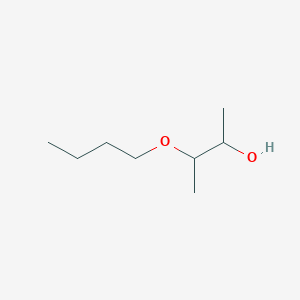
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
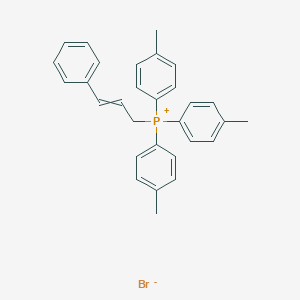
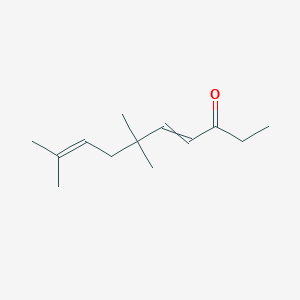
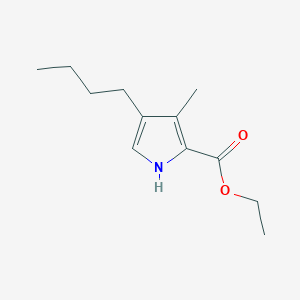

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
